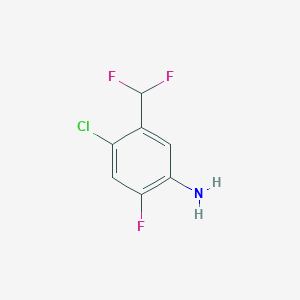
4-Chloro-5-(difluoromethyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(difluoromethyl)-2-fluoroaniline is a chemical compound with the molecular formula C7H5ClF2N It is an aromatic amine that contains chlorine, fluorine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloro-5-(difluoromethyl)-2-fluoroaniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the difluoromethyl group, which can affect its chemical properties and applications.
5-(Difluoromethyl)-2-fluoroaniline:
4-Chloro-5-(trifluoromethyl)-2-fluoroaniline: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical behavior and applications.
Uniqueness
4-Chloro-5-(difluoromethyl)-2-fluoroaniline is unique due to the combination of chlorine, fluorine, and difluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H5ClF3N |
|---|---|
Molecular Weight |
195.57 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-2-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3N/c8-4-2-5(9)6(12)1-3(4)7(10)11/h1-2,7H,12H2 |
InChI Key |
KRXZNRHPZAQWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















